molecular formula C13H19BrO B13581653 2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene

2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene

Cat. No.: B13581653
M. Wt: 271.19 g/mol
InChI Key: MHBBICNAALCFRS-UHFFFAOYSA-N
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Description

2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene typically involves multiple steps. One common method starts with the preparation of 3-bromo-2,2-dimethyl-1-propanol. This intermediate can be synthesized by mixing sodium nitrite, isopropanol, and paraformaldehyde to generate 2-nitro-2-methyl-1-propanol, followed by hydrogenation and bromination reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines.

    Oxidation Reactions: Reagents like pyridinium chlorochromate can be used.

    Reduction Reactions: Hydrogen gas in the presence of a catalyst can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2,2-dimethyl-1-propanol
  • 3-(3-Bromo-2,2-dimethylpropyl)-1-methyl-1H-indazole
  • (3-Bromo-2,2-dimethylpropyl)(methyl)sulfane

Uniqueness

2-(3-Bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific research applications.

Properties

Molecular Formula

C13H19BrO

Molecular Weight

271.19 g/mol

IUPAC Name

2-(3-bromo-2,2-dimethylpropyl)-1-methoxy-4-methylbenzene

InChI

InChI=1S/C13H19BrO/c1-10-5-6-12(15-4)11(7-10)8-13(2,3)9-14/h5-7H,8-9H2,1-4H3

InChI Key

MHBBICNAALCFRS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(C)(C)CBr

Origin of Product

United States

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